molecular formula C21H17N3O4S B2951029 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893948-27-1

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2951029
CAS No.: 893948-27-1
M. Wt: 407.44
InChI Key: SPNPAOADRGGQOM-UHFFFAOYSA-N
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Description

N-(5,5-Dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido) at the 5-position, a p-tolyl substituent at the 2-position, and a benzofuran-2-carboxamide moiety at the 3-position. While the exact biological activity of this compound remains underexplored in the provided evidence, its structural features align with trends in small-molecule drug design, where sulfone groups enhance metabolic stability and benzofuran moieties contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-13-6-8-15(9-7-13)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)19-10-14-4-2-3-5-18(14)28-19/h2-10H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPAOADRGGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) Thieno[3,4-c]pyrazole Derivatives

  • N-(5,5-Dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 893949-01-4): Structural Differences: Replaces the benzofuran-2-carboxamide group with a 1,3-dioxoisoindolin-2-yl acetamide substituent. Properties: Molecular weight 450.5 (C~22~H~18~N~4~O~5~S), but lacks reported physicochemical data (e.g., melting point, solubility) .
  • Thieno[3,4-c]pyrazol-3-yl Acetamides (Patent EP 2022/003377): Structural Differences: Feature acetamide groups instead of benzofuran-2-carboxamide. Biological Relevance: Explicitly disclosed as autotaxin inhibitors, suggesting the thieno[3,4-c]pyrazole scaffold is critical for enzyme interaction. The sulfone group in the target compound may enhance polarity and binding affinity relative to non-sulfonated analogues .

b) Heterocyclic Systems with Similar Substituents

  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b): Structural Differences: Thiazolo[3,2-a]pyrimidine core vs. thieno[3,4-c]pyrazole. Synthetic Yields: 68% for both 11a (m.p. 243–246°C) and 11b (m.p. 213–215°C), indicating comparable synthetic accessibility despite core differences . Functional Groups: Shared cyano (-CN) and aryl substituents, but the target compound’s benzofuran-2-carboxamide may confer distinct electronic properties.
  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12): Core Differences: Pyrimidoquinazoline system vs. thienopyrazole. Bioactivity Clues: The presence of a cyano group and fused quinazoline ring in compound 12 (m.p. 268–269°C) highlights the role of electron-withdrawing groups in stabilizing heterocyclic frameworks, a feature mirrored in the target compound’s sulfone and carboxamide groups .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound N-(...)-2-(1,3-dioxoisoindolin-2-yl)acetamide Thieno[3,4-c]pyrazol-3-yl Acetamides (2Z)-Thiazolo[3,2-a]pyrimidine (11a)
Molecular Weight Not explicitly reported 450.5 ~400–450 (estimated) 386 (11a), 403 (11b)
Key Functional Groups Sulfone, benzofuran Sulfone, 1,3-dioxoisoindolinyl Acetamide, sulfone (if present) Cyano, arylidene, thiazolo-pyrimidine
Reported Bioactivity Undisclosed Undisclosed Autotaxin inhibition Undisclosed
Synthetic Yield Not reported Not reported Not reported 57–68%

Research Implications and Limitations

  • Structural Insights: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogues, a hypothesis supported by trends in sulfone-containing pharmaceuticals .
  • Data Gaps : Critical physicochemical parameters (e.g., melting point, logP) and direct biological data for the target compound are absent in the provided evidence, necessitating further experimental characterization.
  • Synthetic Challenges : High-yield syntheses (e.g., 68% for compound 11a ) suggest feasible routes for scaling up the target compound, though the benzofuran-2-carboxamide moiety may require optimized coupling conditions.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The compound's core structure involves a benzofuran-carboxamide linked to a sulfonated thieno-pyrazole moiety. Synthesis optimization should focus on stepwise condensation and cyclization reactions. For example, refluxing intermediates (e.g., thiouracil derivatives) with sodium acetate in acetic anhydride/acetic acid mixtures under controlled temperature (e.g., 90°C for 12 hours) can enhance cyclization efficiency. Purification via crystallization from DMF/water or ethanol yields higher purity products (57–68% yields in analogous syntheses) . Monitor reaction progress using TLC and confirm purity via HPLC with a C18 column (acetonitrile/water gradient).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify key functional groups (e.g., sulfone (5,5-dioxido) at ~1150–1300 cm⁻¹, carbonyl at ~1650–1750 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm for benzofuran/thieno-pyrazole) and methyl groups (δ 2.2–2.4 ppm for p-tolyl) .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]⁺) and fragmentation patterns to verify sulfonation and carboxamide linkages .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Use density functional theory (DFT) to model the sulfone and carboxamide groups' electronic effects on reactivity.
  • Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., enzymes with thieno-pyrazole-binding pockets). Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response curves : Ensure assays use standardized concentrations (e.g., 1–100 μM) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Orthogonal assays : Cross-validate antioxidant activity (e.g., DPPH scavenging vs. superoxide dismutase mimicry) to confirm mechanistic consistency .
  • Structural analogs : Compare bioactivity of derivatives (e.g., replacing p-tolyl with 4-cyanophenyl) to isolate structure-activity relationships (SAR) .

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Methodological Answer :

  • ADME profiling : Use Caco-2 cell monolayers to predict intestinal absorption. Measure plasma stability in rodent models via LC-MS/MS.
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites using UPLC-QTOF-MS .

Experimental Design & Data Analysis

Q. How to mitigate side reactions during sulfonation of the thieno-pyrazole core?

  • Methodological Answer :

  • Use oxidizing agents like m-CPBA in dichloromethane at 0°C to selectively sulfonate the thieno-pyrazole without over-oxidizing the benzofuran. Monitor reaction progress via ¹H NMR for sulfone proton shifts (δ 3.5–4.0 ppm) .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity?

  • Methodological Answer :

  • Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post-hoc test to compare means across treatment groups. Report p-values <0.05 as significant .

Advanced Mechanistic Studies

Q. How to investigate the role of the sulfone group in modulating biological activity?

  • Methodological Answer :

  • Synthesize des-sulfone analogs and compare their binding kinetics (e.g., SPR for target affinity) and cellular uptake (e.g., fluorescent tagging). Use X-ray crystallography to resolve sulfone-protein interactions .

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